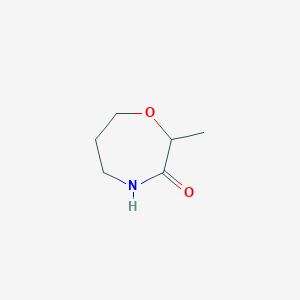
Ethyl 4-phenethylbenzoate
Übersicht
Beschreibung
Ethyl 4-phenethylbenzoate, also known as ethyl phenylacetic acid 4-phenyl ester, is a chemical compound that belongs to the family of benzoates. It is widely used in the synthesis of various organic compounds due to its unique chemical properties. This compound is a colorless to pale yellow liquid with a sweet floral aroma. It is soluble in most organic solvents and insoluble in water.
Wissenschaftliche Forschungsanwendungen
Polymer Research
Ethyl 4-phenethylbenzoate has been utilized in the synthesis of functional polymers. For example, Sumida and Vogl (1981) prepared Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a derivative of this compound, through a five-step synthesis process. This derivative was used to create homopolymers and copolymers with styrene and methyl methacrylate, demonstrating its application in polymer chemistry (Sumida & Vogl, 1981).
Antimicrobial and Antitumor Applications
In medical chemistry, Zheng et al. (2010) synthesized novel derivatives from this compound, which showed potential in suppressing lung cancer cell growth and exhibited antimicrobial properties. This indicates its potential use in developing new drugs or treatments (Zheng et al., 2010).
Antifungal Properties
In another research, a derivative of this compound, ethyl 4-ethoxy-2-hydroxy-3,6-dimethylbenzoate, exhibited significant antifungal activity against several pathogens. This finding, by Ding et al. (2020), underlines the compound's potential in antifungal applications (Ding et al., 2020).
Synthesis and Characterization
Viveka et al. (2016) explored the synthesis and structural characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, related to this compound. This work demonstrates the compound's role in developing new chemicals and understanding their properties (Viveka et al., 2016).
Wirkmechanismus
Target of Action
Ethyl 4-phenethylbenzoate is a chemical compound with the molecular formula C15H14O2
Mode of Action
They can reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness . This makes them useful for local surgery and treatment .
Biochemical Pathways
Local anesthetics are known to bind to specific parts of the sodium ion (na+) channel on the nerve membrane, reducing the passage of sodium ions through the sodium ion channel, and thereby blocking the conduction of nerve impulses .
Pharmacokinetics
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a mathematical approach used to study these properties and their relationship
Result of Action
It has been suggested that certain benzoate compounds have a good local anesthetic effect
Eigenschaften
IUPAC Name |
ethyl 4-(2-phenylethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNHJRTXZFMMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















